molecular formula C22H22N4O3 B11023112 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide

Cat. No.: B11023112
M. Wt: 390.4 g/mol
InChI Key: ZMEGECOMOUBENG-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of quinoxaline derivatives. Quinoxalines are six-membered nitrogen-containing heterocyclic compounds with diverse pharmacological activities . They are found in various antibiotics and exhibit antifungal, antibacterial, antitubercular, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes:

The synthesis of Compound X involves several steps

  • Quinoxaline Ring Formation

    • Starting from appropriate precursors, the quinoxaline ring is formed through cyclization reactions.
    • Common reagents include hydrazine derivatives and carbonyl compounds.
    • Reaction conditions may involve heating or refluxing in suitable solvents.
  • Functionalization of Quinoxaline Ring

    • Introduction of the 3-hydroxy group and the ethyl side chain.
    • Reactions may include acylation, alkylation, and hydroxylation.
  • Carboxamide Formation

    • The carboxamide group is introduced at the 5-position of the indole ring.
    • Amide bond formation typically involves coupling reactions using appropriate reagents.

Industrial Production:

While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes, efficient reagents, and purification steps.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidative transformations of the quinoxaline ring.

    Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).

    Substitution: Nucleophilic substitutions at different positions.

    Common Reagents: Hydrazine derivatives, metal catalysts, and reducing agents.

    Major Products: Various derivatives with modified functional groups.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Potential antimicrobial and anticancer properties.

    Chemistry: As a building block for designing new compounds.

    Industry: In drug development and synthesis of related molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of quinoxaline and indole moieties. Similar compounds include other quinoxaline derivatives and indole-based molecules.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-5-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-14(2)25-11-9-15-13-16(7-8-18(15)25)20(27)23-10-12-26-19-6-4-3-5-17(19)24-21(28)22(26)29/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

ZMEGECOMOUBENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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